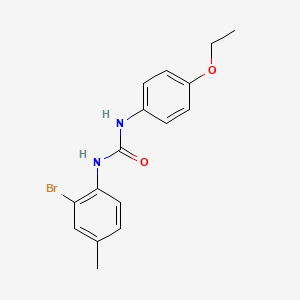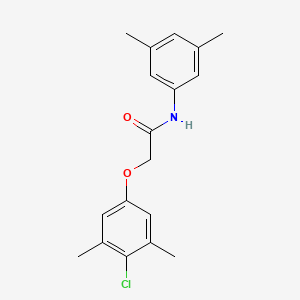
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide, also known as PTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTAA is a complex molecule with a unique structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA replication and/or protein synthesis. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to bind to DNA and inhibit its replication, leading to cell death. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have antimicrobial activity by inhibiting the growth of bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug development. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have a wide range of therapeutic applications, including anticancer and antimicrobial activity. One limitation of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify potential targets for drug development. Another direction is to investigate its potential therapeutic applications in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to optimize the synthesis method of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide and develop more efficient and cost-effective methods for its production.
In conclusion, N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is a novel compound with potential therapeutic applications in the field of medicinal chemistry. Its unique structure and wide range of therapeutic applications make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-diaminoethane to form the corresponding amide. The amide is then subjected to a series of reactions that ultimately lead to the formation of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide.
Applications De Recherche Scientifique
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-formyl-7-phenyl-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-9-19-15(22)14-13-12-11(6-7-17-16(12)23-14)20(8-18-13)10-4-2-1-3-5-10/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWWGAXJNRWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(SC4=NC=CC2=C34)C(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)
![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)


![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)




![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)